N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline
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Overview
Description
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline is a complex organic compound that features a pyrazole ring, a common structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline typically involves the reaction of 4-(chloromethyl)-N,N-dimethylaniline with 1-methyl-1H-pyrazole-3-methanamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline or pyrazole derivatives.
Scientific Research Applications
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-aminobenzaldehyde
- N,N-Dimethyl-4-nitroaniline
- 1-Methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline is unique due to its combination of a pyrazole ring and an aniline moiety. This structure provides a versatile scaffold for further chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)10-15-11-13-8-9-18(3)16-13/h4-9,15H,10-11H2,1-3H3 |
InChI Key |
VMPMNDHNACZLOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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